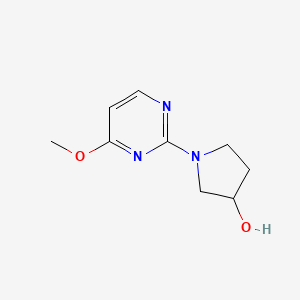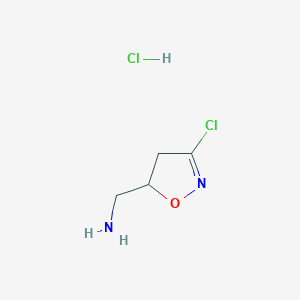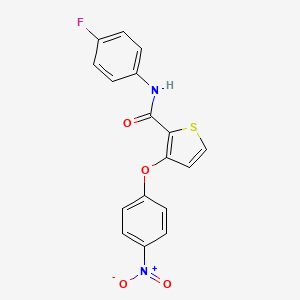
2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a pyrazole derivative that has shown promise in various applications, including as a potential therapeutic agent. In
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of related pyrazole-acetamide derivatives and their coordination complexes has been explored, demonstrating the role of hydrogen bonding in self-assembly processes and their potential antioxidant activity. These compounds, including those with similar structures to 2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide, exhibit significant properties that could be harnessed for various scientific applications (Chkirate et al., 2019).
Molecular Interactions and Crystal Structures
The study of crystal structures of related acetamides highlights the significance of hydrogen bonding and other molecular interactions, providing insights into the assembly and stability of molecular structures. Such studies are essential for understanding the material properties and potential applications in various fields of science (Narayana et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamides, including those with similar structures, reveal their potential in photonic devices. Understanding these properties is crucial for developing optical switches, modulators, and other applications in the field of photonics (Castro et al., 2017).
Biological Activity Studies
The design and synthesis of new derivatives, incorporating the antipyrine moiety expected to exhibit high biological activity, demonstrate the potential applications of these compounds in antimicrobial treatments. This research area opens up possibilities for the development of new therapeutic agents (Aly et al., 2011).
作用機序
Target of Action
Similar compounds have been shown to exhibit fungicidal activity . Therefore, it’s plausible that this compound may also target certain types of fungi.
Mode of Action
Based on its structural similarity to other fungicidal compounds, it may interact with key enzymes or proteins in the fungi, disrupting their normal function and leading to their death .
Biochemical Pathways
Given its potential fungicidal activity, it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or energy production, leading to fungal death .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body. The compound’s bioavailability, half-life, metabolism, and excretion would need to be determined through further pharmacokinetic studies.
Result of Action
The result of the compound’s action is likely the death of targeted fungi, given its potential fungicidal activity . This could result in the clearance of a fungal infection in the applied area.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include temperature, pH, presence of other chemicals or drugs, and the specific characteristics of the target fungi. For instance, the compound’s solubility in methanol suggests that its action might be influenced by the solvent used
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-12-1-3-15(4-2-12)23-11-16(21)19-13-9-18-20(10-13)14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVQLNSRYBFJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2445841.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2445842.png)
![N-[3-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2445843.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)



![1-(4-fluorophenyl)-4-((4-methoxyphenoxy)methyl)-N-methyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2445852.png)
![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2445853.png)
![(2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B2445854.png)
![N-(2,6-dimethylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2445857.png)


